molecular formula C9H8ClFN4 B3286792 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832738-10-0

1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B3286792
CAS No.: 832738-10-0
M. Wt: 226.64 g/mol
InChI Key: KDFPXBZARAYDLS-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine (CAS 832738-04-2) is a high-purity chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol . It belongs to the 1,2,4-triazole chemical class, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets, which makes it a valuable building block in pharmaceutical and agrochemical research . The 1,2,4-triazole core is a stable pharmacophore that acts as an isostere for amide, ester, and carboxylic acid groups, contributing to the development of molecules with improved pharmacokinetic properties . The 2-chloro-6-fluorobenzyl substituent on the triazole ring is a common structural motif that can influence the compound's electronic properties and its ability to bind to various enzymatic targets. Researchers utilize this amine-functionalized triazole as a key synthetic intermediate for constructing more complex molecules. Its primary application lies in hit-to-lead optimization campaigns and the synthesis of novel compounds for biological screening. Derivatives of 3-amino-1,2,4-triazoles have been investigated for a range of activities, including potential use as antiviral agents, such as inhibitors of the Yellow Fever Virus, and as antibacterial agents, particularly when hybridized with other pharmacophores like quinolones to combat drug-resistant bacteria . This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPXBZARAYDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186788
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-10-0
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted triazole derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound’s potential as an anticancer agent has been explored, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell death .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared to analogs with modifications to the benzyl substituent’s halogen type, position, and number. Key analogs include:

Compound Name Substituents (Benzyl) Molecular Formula Molecular Weight (g/mol) CAS Number Purity
1-(2-Chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine 2-Cl, 6-F C₉H₈ClFN₄ 226.45 (calculated) N/A (evidence) 95%
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 2-Cl C₉H₉ClN₄ 208.65 832738-04-2 95%
1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine 2-F C₉H₉FN₄ 192.20 956786-57-5 95%
1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine 2-Cl, 4-Cl C₉H₈Cl₂N₄ 243.10 832737-21-0 95%
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine 4-F C₉H₉FN₄ 192.20 832739-95-4 95%
1-(3-Methylbenzyl)-1H-1,2,4-triazol-3-amine 3-CH₃ C₁₀H₁₁N₄ 187.23 832738-13-3 95%

Key Observations

Substituent Effects: Halogen Type: Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance while enhancing electronic effects (e.g., dipole interactions). For example, the 2-fluoro analog (192.20 g/mol) is lighter than the 2-chloro analog (208.65 g/mol) due to chlorine’s higher atomic mass . Positional Isomerism: The 2-chloro-6-fluoro substitution in the target compound introduces ortho-para directing effects distinct from mono-substituted analogs. Comparatively, the 4-fluoro analog (CAS 832739-95-4) may exhibit different solubility or reactivity due to para-substitution . Di-Substitution: Dichloro analogs (e.g., 2,4-dichloro, CAS 832737-21-0) increase molecular weight (243.10 g/mol) and hydrophobicity compared to mono-halogenated derivatives .

Purity and Synthesis: All listed compounds are reported with 95% purity, suggesting standardized synthetic protocols.

Biological Relevance : While biological data are absent in the evidence, halogenated triazoles are often explored for antimicrobial or anticancer activity. The 2-chloro-6-fluoro substitution may optimize binding affinity in target proteins compared to simpler analogs .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, particularly focusing on its antimicrobial and anticancer effects.

  • Molecular Formula : C9H8ClFN4
  • Molecular Weight : 226.64 g/mol
  • CAS Number : 832738-10-0
  • Structure : The compound features a triazole ring substituted with a chlorofluorobenzyl group, which is crucial for its biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves alkylation reactions using 2-chloro-6-fluorobenzyl chloride as a precursor. This compound has been used in the preparation of various derivatives that exhibit enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial properties. A study evaluated several triazole derivatives for their in vitro activity against Mycobacterium tuberculosis and other strains. The results demonstrated that certain derivatives exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications against resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through pathways independent of p53 status .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT-1165.0Induction of G0/G1 phase arrest
MCF-77.5Apoptosis induction
HeLa6.0Cell cycle arrest

Study on Antimycobacterial Activity

A study published in Farmaco evaluated a series of triazole derivatives, including this compound. The research found that specific structural modifications significantly enhanced activity against Mycobacterium tuberculosis, suggesting that the chlorofluorobenzyl substitution plays a critical role in efficacy .

Study on Anticancer Properties

In another study focused on anticancer activity, compounds related to this compound were tested against various cancer cell lines. The findings revealed that these compounds effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

  • Cell Cycle Regulation : It has been shown to cause G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.

Q & A

Q. What are the optimized synthetic routes for 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and a triazole precursor under basic conditions. Key factors include:

  • Base Selection : Sodium hydroxide or potassium carbonate (common in triazole synthesis) enhances nucleophilicity .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency. Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) .
  • Purification : Column chromatography or recrystallization (ethanol/water) yields >75% purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns aromatic protons (δ 7.33–7.62 ppm for benzyl group) and triazole carbons (δ 143–152 ppm) .
  • IR Spectroscopy : Identifies NH₂ stretches (~3200 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .
  • CHN Analysis : Validates elemental composition (e.g., C=62.51%, N=14.68% experimental vs. C=62.62% calculated) .
  • Mass Spectrometry (FABMS/MS) : Confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 255) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer: Contradictions may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Detects tautomeric equilibria (e.g., triazole NH₂ ↔ NH tautomers) .
  • 2D NMR (COSY, HSQC) : Correlates proton-carbon connectivity to confirm substitution patterns .
  • X-ray Crystallography : Resolves ambiguous NOE signals by determining crystal packing and bond angles (e.g., planar triazole rings with dihedral angles <5°) .

Example Case :
In CHN analysis, a nitrogen content deviation (14.68% vs. 14.60% calculated) suggests incomplete purification. Repeat recrystallization or use preparative HPLC to isolate the pure compound .

Q. What experimental designs are suitable for studying the compound’s stability under environmental or biological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–10) at 37°C, monitor degradation via HPLC. The fluorobenzyl group enhances resistance to acidic hydrolysis .
  • Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS to identify breakdown products (e.g., dehalogenated derivatives) .
  • Microsomal Stability : Use liver microsomes (human/rat) to assess metabolic pathways. Triazole amines often undergo oxidation to sulfoxides or N-dealkylation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Core Modifications : Replace the chloro/fluoro substituents with electron-withdrawing groups (e.g., nitro) to improve antimicrobial activity .
  • Side Chain Variations : Introduce sulfonyl or acetyl groups to the triazole amine to modulate lipophilicity (logP) and membrane permeability .
  • Biological Assays : Test derivatives against bacterial strains (e.g., S. aureus) using MIC assays. Derivatives with para-substituted benzyl groups show 4x higher potency .

Q. Example SAR Findings :

DerivativeMIC (μg/mL)logPKey Modification
Parent compound322.1None
4-Nitrobenzyl analog81.8Increased electron deficit

Q. What strategies mitigate environmental risks during large-scale synthesis?

Methodological Answer:

  • Waste Management : Separate halogenated byproducts (e.g., benzyl chlorides) and treat with activated carbon adsorption .
  • Green Chemistry : Use biodegradable solvents (e.g., ethanol/water mixtures) and catalysts (e.g., Fe³⁺) to minimize toxicity .
  • Lifecycle Analysis (LCA) : Quantify carbon footprint using metrics like E-Factor (kg waste/kg product). Microwave synthesis reduces E-Factor by 30% vs. conventional methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine

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